(Z)-Ethene-1,2-diol

描述

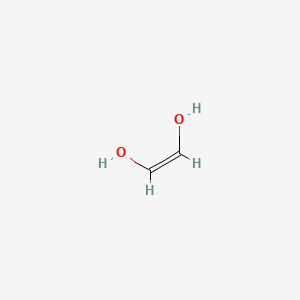

Structure

3D Structure

属性

IUPAC Name |

(Z)-ethene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c3-1-2-4/h1-4H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCRDEBJJPRTPV-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\O)\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314922 | |

| Record name | 1,2-Ethenediol, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65144-74-3 | |

| Record name | 1,2-Ethenediol, (1Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65144-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-Ethene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065144743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethenediol, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Z)-ethene-1,2-diol structural formula and properties

An In-depth Technical Guide to (Z)-Ethene-1,2-diol

This technical guide provides a comprehensive overview of the structural formula, properties, synthesis, and significance of this compound, a molecule of considerable interest in the field of prebiotic chemistry. This document is intended for researchers, scientists, and drug development professionals who wish to understand the fundamental characteristics and potential relevance of this reactive enol intermediate.

Structural Formula and Isomerism

This compound, also known as cis-1,2-ethenediol, is an organic compound with the chemical formula C₂H₄O₂.[1] It is characterized by a carbon-carbon double bond with two hydroxyl (-OH) groups on the same side of the double bond, giving it the (Z) or cis configuration.[2] This molecule is the enol tautomer of glycolaldehyde, the simplest hydroxy aldehyde.[2] The tautomeric relationship between this compound and glycolaldehyde is a critical aspect of its chemistry, particularly in the context of the formose reaction.

Key Structural Features:

-

Molecular Formula: C₂H₄O₂[1]

-

IUPAC Name: this compound

-

Synonyms: cis-1,2-Ethenediol, (Z)-1,2-Ethenediol[1]

-

Isomeric SMILES: C(=C\O)\O[1]

-

InChI Key: JMCRDEBJJPRTPV-UPHRSURJSA-N[3]

Physicochemical and Spectroscopic Properties

This compound is a highly reactive and transient species, making the experimental determination of its bulk properties challenging. Most of the available data is derived from gas-phase studies and computational chemistry.

Tabulated Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 60.052 g/mol | [1] |

| Exact Mass | 60.021129366 u | [1] |

| Boiling Point (Predicted) | 153.2°C at 760 mmHg | [1] |

| Flash Point (Predicted) | 69.2°C | [1] |

| Density (Predicted) | 1.196 g/cm³ | [1] |

| Vapor Pressure (Predicted) | 1.25 mmHg at 25°C | [1] |

| logP (Predicted) | 0.57360 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

Spectroscopic Data

The gas-phase identification and characterization of this compound have been achieved primarily through rotational spectroscopy.[4][5] This technique is highly sensitive to the molecular geometry and allows for the unambiguous identification of this transient molecule.

Rotational Spectroscopy:

The rotational spectrum of this compound has been measured in the millimeter-wave region.[5] The analysis of the spectrum, supported by high-level quantum-chemical calculations, has provided precise rotational constants and other spectroscopic parameters. These data are crucial for the potential detection of this compound in interstellar space.[4][5]

Synthesis and Reactivity

Due to its high reactivity, this compound is typically generated in the gas phase for immediate analysis. The most effective method for its synthesis is through the flash vacuum pyrolysis of a suitable precursor.[4][5]

Experimental Protocol: Gas-Phase Synthesis via Flash Vacuum Pyrolysis

This protocol describes the generation of this compound through the retro-Diels-Alder reaction of bis-exo-5-norbornene-2,3-diol.[4][5]

Apparatus:

A flash vacuum pyrolysis (FVP) apparatus is required, consisting of a quartz tube furnace, a precursor inlet system, and a high-vacuum system. The outlet of the pyrolysis tube is coupled to a spectroscopic detection system, such as a millimeter-wave spectrometer. A general setup for FVP is described in the literature.[6]

Procedure:

-

The precursor, bis-exo-5-norbornene-2,3-diol, is placed in the inlet system.

-

The pyrolysis tube is heated to a temperature of 750 °C.[4][5]

-

The precursor is slowly sublimated and carried through the hot pyrolysis tube under high vacuum.

-

The high temperature induces a retro-Diels-Alder reaction, cleaving the precursor into this compound and cyclopentadiene.[5]

-

The resulting gas mixture flows directly into the spectrometer for analysis.

Reaction Scheme:

Caption: Workflow for the gas-phase synthesis of this compound.

Reactivity and Tautomerism

This compound is a highly reactive intermediate.[2] Its primary reactivity stems from its enol structure, which makes it a potent nucleophile. The most significant aspect of its reactivity is its tautomerization to the more stable keto form, glycolaldehyde.[2] This equilibrium is fundamental to its role in chemical synthesis, particularly in the formose reaction. The (Z)-isomer is thought to be stabilized by intramolecular hydrogen bonding.[2]

Role in Prebiotic Chemistry: The Formose Reaction

This compound, as the enol tautomer of glycolaldehyde, is a key intermediate in the formose reaction.[4][5] The formose reaction is a plausible prebiotic pathway for the formation of sugars from formaldehyde, a simple molecule believed to be abundant on early Earth.[7][8]

The reaction is autocatalytic, with glycolaldehyde (and thus its enol form) catalyzing the formation of more complex sugars.[7][9] The mechanism involves a series of aldol condensations, retro-aldol reactions, and isomerizations.[10]

The Formose Reaction Pathway

The following diagram illustrates the central role of the glycolaldehyde/(Z)-ethene-1,2-diol tautomeric pair in the initial steps of the formose reaction, leading to the formation of more complex sugars.

Caption: Simplified pathway of the Formose Reaction highlighting the role of the Glycolaldehyde/(Z)-Ethene-1,2-diol tautomer.

The involvement of this compound in the formose reaction underscores its potential significance in the origins of life, as the formation of sugars is a critical step towards the synthesis of more complex biomolecules like RNA.

Conclusion

This compound is a fascinating and highly reactive molecule whose importance lies in its role as a transient intermediate in fundamental chemical processes. While its instability precludes many traditional applications, its study provides valuable insights into reaction mechanisms, particularly the formose reaction and its implications for prebiotic chemistry. The continued investigation of this compound, especially through advanced spectroscopic techniques and computational modeling, will undoubtedly further our understanding of the chemical origins of life.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 65144-74-3 | Benchchem [benchchem.com]

- 3. (Z) Ethene-1,2-diol [webbook.nist.gov]

- 4. Gas-phase identification of (Z)-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Gas-phase identification of ( Z )-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06919E [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Formose reaction - Wikipedia [en.wikipedia.org]

- 8. blogs.rsc.org [blogs.rsc.org]

- 9. Formose reaction - Wikiwand [wikiwand.com]

- 10. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Interstellar Discovery of (Z)-Ethene-1,2-diol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Interstellar Detection and Characterization of (Z)-Ethene-1,2-diol.

This guide provides a comprehensive overview of the recent discovery of this compound, the enol tautomer of glycolaldehyde, in the interstellar medium (ISM). The detection of this molecule is a significant step forward in understanding the formation of prebiotic molecules in space, as it is a key intermediate in the formose reaction, a plausible pathway to the synthesis of sugars like ribose, a fundamental component of RNA. This document details the observational data, the laboratory spectroscopy that enabled the discovery, and the potential formation pathways of this crucial prebiotic molecule.

Interstellar Detection and Quantitative Data

This compound was first detected in the interstellar medium towards the G+0.693-0.027 molecular cloud, located in the Galactic Center.[1] The detection was made possible by a high-sensitivity unbiased spectral survey utilizing the Yebes 40m telescope in Guadalajara, Spain, and the IRAM 30m telescope in Granada, Spain.[2][3][4]

The following table summarizes the key quantitative data from the discovery.

| Parameter | Value | Reference |

| Source | G+0.693-0.027 | Rivilla et al. 2022[1] |

| Column Density (N) | (1.8 ± 0.1) x 10¹³ cm⁻² | Rivilla et al. 2022[1] |

| Molecular Abundance (wrt H₂) | 1.3 x 10⁻¹⁰ | Rivilla et al. 2022[1] |

| Abundance Ratio (Glycolaldehyde / this compound) | ~5.2 | Rivilla et al. 2022[1] |

Experimental Protocols

Astronomical Observations

The interstellar detection of this compound was achieved through an extensive spectral survey of the molecular cloud G+0.693-0.027.

-

Telescopes:

-

Observing Mode: Position switching, with the pointing center at α(J2000.0) = 17h 47m 22s, δ(J2000.0) = -28° 21' 27".[3]

-

Frequency Coverage: The survey encompassed a wide range of frequencies, with the Yebes 40m covering 31.075 GHz to 50.424 GHz and the IRAM 30m telescope covering 71.770–116.720 GHz and 124.77–175.5 GHz.[2]

The workflow for the astronomical detection is illustrated in the diagram below.

Laboratory Spectroscopy

The successful identification of this compound in the ISM was critically dependent on precise laboratory measurements of its rotational spectrum.

-

Synthesis: this compound was produced in the gas phase via flash vacuum pyrolysis of bis-exo-5-norbornene-2,3-diol at a temperature of 750 °C.[5][6] This process involves a retro-Diels-Alder reaction. The precursor sample was heated to 50 °C to increase its vapor pressure, a temperature chosen to minimize interfering lines from glycolaldehyde.[7]

-

Spectroscopy: The rotational spectrum of the pyrolysis products was measured using a frequency-modulation millimeter- and submillimeter-wave spectrometer. This technique allowed for the precise determination of the rotational and centrifugal distortion constants of this compound.

The following table presents the key spectroscopic constants for this compound.

| Constant | Unit | Value |

| A | MHz | 19507.2(2) |

| B | MHz | 6312.1(2) |

| C | MHz | 4772.4533(2) |

| DJ | kHz | 6.9479(4) |

| DJK | kHz | -36.977(6) |

| DK | kHz | 103.10(1) |

| d1 | kHz | -2.2929(2) |

| d2 | kHz | -0.15145(4) |

The experimental workflow for the laboratory spectroscopy is depicted below.

Proposed Formation Pathways

Several formation routes for this compound in the interstellar medium have been proposed, involving both gas-phase reactions and chemistry on the surfaces of dust grains.[8]

-

Dimerization of Hydroxymethylene (HCOH): Two hydroxymethylene radicals, which can be formed from formaldehyde (H₂CO), can combine on grain surfaces to produce this compound.

-

Hydrogenation of Glyoxal (HCOCHO): Glyoxal, formed from the dimerization of the formyl radical (HCO), can be hydrogenated on grain surfaces to yield this compound.

-

Reaction of Formaldehyde (H₂CO) with the Hydroxymethyl radical (CH₂OH): This gas-phase reaction is another potential route to the formation of this compound.

-

Hydroxylation of Vinyl Alcohol (CH₂CHOH): A two-step process involving the addition of a hydroxyl radical (OH) to vinyl alcohol followed by hydrogen abstraction on the surface of amorphous solid water has been computationally simulated as a viable formation pathway.[8]

The proposed formation pathways are summarized in the following diagram.

The discovery of this compound in the interstellar medium provides a crucial piece of the puzzle in understanding the origins of life. Further research into its formation and its role in subsequent chemical reactions will be vital in elucidating the pathways to more complex prebiotic molecules in the cosmos.

References

- 1. [2203.14728] Precursors of the RNA-world in space: Detection of ($Z$)-1,2-ethenediol in the interstellar medium, a key intermediate in sugar formation [arxiv.org]

- 2. Laboratory spectroscopy of allylimine and tentative detection towards the G+0.693-0.027 molecular cloud | Astronomy & Astrophysics (A&A) [aanda.org]

- 3. High-energy interstellar isomers: cis-N-methylformamide in the G+0.693-0.027 molecular cloud [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Gas-phase identification of (Z)-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

(Z)-Ethene-1,2-diol and Glycolaldehyde: A Technical Guide to Keto-Enol Tautomerism

Abstract: This technical guide provides an in-depth analysis of the keto-enol tautomerism between glycolaldehyde (the keto form) and its high-energy isomer, (Z)-ethene-1,2-diol (the enol form). This equilibrium is of significant interest in fields ranging from prebiotic chemistry, where it is implicated in the formose reaction and the origin of sugars, to atmospheric science.[1][2] This document consolidates thermodynamic, kinetic, and spectroscopic data from theoretical and experimental studies. Detailed experimental protocols for the characterization of these tautomers are provided, along with mechanistic diagrams to elucidate the interconversion process. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this fundamental isomeric relationship.

Thermodynamic and Equilibrium Overview

The keto-enol tautomerism of glycolaldehyde strongly favors the keto form under standard conditions. The enol form, this compound, is a high-energy, reactive intermediate that has been successfully isolated and characterized only under specific experimental conditions, such as in the gas phase or trapped in cryogenic matrices.[1][3] Theoretical studies underscore this stability difference, indicating a significant energy barrier for the uncatalyzed conversion.

In aqueous solutions, the chemistry is further complicated by hydration and dimerization. At neutral pH, glycolaldehyde exists predominantly as a hydrated monomer and various dimeric structures, with the free aldehyde form being a minor component.[4] The enol tautomer is not typically observed. However, in alkaline media, the equilibrium shifts to form the deprotonated enediolate, which can be detected spectroscopically.[4][5]

Data Presentation: Equilibrium and Thermodynamic Parameters

The quantitative data regarding the equilibrium composition and energetics are summarized in the tables below.

Table 1: Equilibrium Composition of Glycolaldehyde in Various Media

| Medium | Species | Approximate Relative Abundance (%) | Reference |

|---|---|---|---|

| Aqueous (Neutral, D₂O) | Hydrated Aldehyde | 70% | [4] |

| Dimers | 26% | [4] | |

| Free Aldehyde (Keto) | 4% | [4] | |

| This compound (Enol) | Not Observed | [4] | |

| Aqueous (Basic) | Z-Enediolate / Aldehyde Ratio | ~1 : 1.5 | [5] |

| Gas Phase | Glycolaldehyde (Keto) | Predominant | [6][7] |

| | this compound (Enol) | High-Energy Tautomer |[6][7] |

Table 2: Energetic Data for Tautomerization

| Parameter | Value | Method | Conditions | Reference |

|---|

| Tautomerization Barrier | 66 kcal/mol | Quantum Chemical Calculation | Photoisomerization via double-hydrogen shift |[6][7] |

Tautomerism Mechanism and Kinetics

The interconversion between glycolaldehyde and this compound is a classic example of tautomerism that can be catalyzed by either acid or base. The uncatalyzed reaction has a high activation energy barrier and is kinetically insignificant under most conditions.[6]

Base-Catalyzed Tautomerism

In the presence of a base, an alpha-proton is abstracted from glycolaldehyde to form a resonance-stabilized enolate anion. This enolate is a key intermediate. Subsequent protonation of the enolate oxygen by a proton source (e.g., the conjugate acid of the base or a solvent molecule) yields the enol, this compound.

Acid-Catalyzed Tautomerism

Under acidic conditions, the reaction proceeds via a different mechanism. The carbonyl oxygen of glycolaldehyde is first protonated by an acid catalyst to form an oxonium ion. This protonation increases the acidity of the alpha-protons. A weak base (such as water or the conjugate base of the acid catalyst) then removes an alpha-proton, leading to the formation of the C=C double bond of the enol.

Experimental Protocols and Characterization

The detection and characterization of glycolaldehyde and this compound require a combination of spectroscopic and computational techniques, each suited to the specific conditions under which the tautomers are stable.

Raman Spectroscopy for In-Solution Monitoring

Raman spectroscopy is a powerful non-invasive technique for studying molecular structures in solution. It has been instrumental in detecting the formation of the Z-enediolate in alkaline aqueous solutions of glycolaldehyde.[5]

Experimental Protocol:

-

Sample Preparation: Prepare aqueous solutions of glycolaldehyde at a concentration range of 0.1-1.0 M. For baseline measurements, use ultrapure water (neutral pH). For enediolate generation, adjust the solution pH to >12 by adding a suitable amount of a strong base (e.g., NaOH or KOH).

-

Data Acquisition: Record Raman spectra using a high-resolution spectrometer, typically with a 532 nm or 785 nm laser excitation source. Collect spectra as a function of time (e.g., from 0 to >250 hours) to monitor the equilibrium dynamics.

-

Spectral Analysis: Focus analysis on key vibrational modes. The C=O stretching mode of the aldehyde (~1730-1750 cm⁻¹) is expected to decrease in intensity, while a new band corresponding to the C=C stretching of the enediolate (~1640 cm⁻¹) should appear and grow over time.[3][5]

-

Computational Support: Perform quantum chemical calculations (e.g., at the MP2/aug-cc-pVDZ level) to compute the theoretical Raman spectra of all species in solution (aldehyde, hydrated aldehyde, dimers, and enediolate) to aid in the assignment of experimental bands.[4]

Gas-Phase Synthesis and Rotational Spectroscopy

The definitive characterization of the elusive this compound has been achieved in the gas phase, where it can exist as an isolated molecule. This requires a specialized synthesis and detection workflow.[1][2]

Experimental Protocol:

-

Precursor Synthesis: Synthesize a suitable precursor, such as bis-exo-5-norbornene-2,3-diol.

-

Gas-Phase Generation: Employ flash vacuum pyrolysis (FVP) to generate this compound. Heat the precursor to ~750 °C. The high temperature induces a retro-Diels-Alder reaction, releasing the target enediol and cyclopentadiene.[1][2]

-

Spectroscopic Detection: Couple the pyrolysis output directly to a high-resolution rotational or millimeter/submillimeter-wave spectrometer. The resulting spectrum will be a composite of the precursor, byproducts (cyclopentadiene), and the target enediol.

-

Data Analysis: Use high-level quantum-chemical calculations to predict the rotational spectrum of this compound. Match the predicted transition frequencies with the experimental spectrum to unambiguously identify and characterize the molecule.

Spectroscopic Data for Tautomer Identification

The distinct molecular structures of glycolaldehyde and this compound give rise to unique spectroscopic signatures, which are crucial for their identification.

Table 3: Key Spectroscopic Features for Tautomer Identification

| Spectroscopic Method | Glycolaldehyde (Keto Form) | This compound (Enol Form) | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1747 cm⁻¹) | C=C stretch (~1636 cm⁻¹), Broad O-H stretch | [3][8][9] |

| ¹H NMR Spectroscopy | Aldehyde proton (CHO), Methylene protons (CH₂) | Vinylic protons (CH=CH), Hydroxyl protons (OH) | [4][10] |

| UV-Vis Spectroscopy | n→π* transition (~270-300 nm) | π→π* transition (expected at shorter wavelength) | [11][12] |

| Raman Spectroscopy | Strong C=O stretch (~1730-1750 cm⁻¹) | Strong C=C stretch (~1640 cm⁻¹) |[5] |

Conclusion

The tautomeric relationship between glycolaldehyde and this compound is heavily skewed towards the keto form, glycolaldehyde, under terrestrial conditions. The enol form is a high-energy species of significant interest in prebiotic synthesis and astrochemistry. Its characterization has required sophisticated experimental techniques, including flash vacuum pyrolysis for gas-phase generation and sensitive spectroscopic methods for detection in various media. While the neutral enol is elusive in solution, the corresponding enediolate is readily formed in alkaline environments. The data and protocols summarized in this guide provide a comprehensive foundation for researchers investigating this fundamental tautomeric system.

References

- 1. Gas-phase identification of (Z)-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Gas-phase identification of ( Z )-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06919E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. ruja.ujaen.es [ruja.ujaen.es]

- 5. Understanding the Aldo-Enediolate Tautomerism of Glycolaldehyde in Basic Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insights into the existing form of glycolaldehyde in methanol solution: an experimental and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

A Theoretical Examination of (Z)-Ethene-1,2-diol Stability

(Z)-Ethene-1,2-diol, the enol tautomer of glycolaldehyde, is a molecule of significant interest due to its role as a highly reactive intermediate in crucial chemical processes, including the prebiotic formose reaction.[1][2][3] Understanding its stability is paramount for elucidating reaction mechanisms in astrochemistry and biochemistry. This technical guide provides an in-depth analysis of the conformational landscape and stability of this compound, based on high-level quantum-chemical calculations.

Conformational Landscape and Energetics

Theoretical investigations into the potential energy surface (PES) of this compound reveal that its stability is dictated by the relative orientation of the two hydroxyl (-OH) groups. Computational studies have identified two key minima on the PES.[1]

-

MIN1 : The (syn,anti) conformer, where one OH group is oriented syn (eclipsed) and the other is anti (staggered) relative to the C=C bond framework. This conformer represents the global minimum, making it the most stable form of the molecule.[1]

-

MIN2 : The (anti,anti) conformer, where both OH groups are in an anti orientation. This conformer is significantly less stable than MIN1.[1]

These two conformers are interconnected via transition states (TS), which represent the energy barriers to interconversion.

-

TS1 : Connects two equivalent forms of the most stable MIN1 conformer, allowing for interconversion via a tunneling motion.[1]

-

TS2 : Represents the energy barrier for the conversion between the MIN1 and the higher-energy MIN2 conformer.[1]

The diagram below illustrates the energetic relationship between these stationary points on the potential energy surface.

Quantitative Stability Analysis

High-level computational studies provide precise energy differences between the conformers and the barriers to their interconversion. The data, derived from B2PLYP/aug-cc-pVTZ level calculations, underscores the clear energetic preference for the (syn,anti) conformation.[1]

| Stationary Point | Description | Relative Energy (kJ/mol) | Barrier Height (kJ/mol) |

| MIN1 | Global Minimum (syn,anti) | 0 | - |

| MIN2 | Local Minimum (anti,anti) | ~15 | - |

| TS1 | Transition state for MIN1 ↔ MIN1' | 10 | 10 (from MIN1) |

| TS2 | Transition state for MIN1 ↔ MIN2 | 21 | 21 (from MIN1) |

| Table 1: Calculated relative energies and rotational barriers for this compound conformers and transition states.[1] |

The data clearly indicates that under equilibrium conditions, the population of the MIN2 conformer is expected to be very low, as the energy barrier to reach it from the global minimum is substantial (21 kJ/mol).[1] This aligns with experimental observations where only the most stable MIN1 conformer was characterized.[1][2]

Detailed Computational Protocols

The accurate characterization of transient species like this compound relies on sophisticated computational methodologies. The cited stability data was obtained through a multi-step theoretical protocol.[1]

Protocol 1: Potential Energy Surface (PES) Exploration This protocol aims to locate all relevant stable conformers (minima) and transition states on the PES.

-

Methodology : A bidimensional relaxed scan of the key dihedral angles (H2O2C2C1 and C2C1O1H1) was performed.[1]

-

Level of Theory : The double-hybrid B2PLYP density functional was used.[1]

-

Dispersion Correction : Grimme's D3 correction with Becke-Johnson damping (D3BJ) was included to accurately model non-covalent interactions.[1]

-

Basis Set : The aug-cc-pVTZ basis set was employed for a robust description of the electronic structure.[1]

-

Optimization : Geometries of all stationary points were optimized using "very tight" convergence criteria.[1]

-

Verification : The nature of each stationary point was confirmed by diagonalizing the corresponding Hessian matrix (0 imaginary frequencies for minima, 1 for transition states).[1]

Protocol 2: High-Accuracy Energy and Structural Calculation For the most stable conformer (MIN1), a more rigorous composite scheme was used to obtain highly accurate energies and rotational constants for comparison with experimental data.[1]

-

Methodology : A "gradient" composite scheme at the CCSD(T)/CBS+CV level was utilized.[1]

-

Procedure : The energy gradient is composed of three distinct contributions:

-

HF-SCF Energy : Extrapolated to the Complete Basis Set (CBS) limit using Feller's three-point expression with cc-pVnZ basis sets (where n = Triple, Quadruple, and 5-zeta).[1]

-

CCSD(T) Correlation Energy : Extrapolated to the CBS limit using Helgaker's formula with cc-pVTZ and cc-pVQZ basis sets.[1]

-

Core-Valence (CV) Correction : Calculated as the difference between all-electron and frozen-core computations at the CCSD(T)/cc-pCVTZ level to account for core electron effects.[1]

-

The following diagram outlines this advanced computational workflow.

Conclusion

Theoretical studies based on high-level quantum-chemical calculations have been instrumental in defining the stability and conformational preferences of this compound. The (syn,anti) conformer is identified as the global minimum, significantly more stable than other conformers. The computational protocols detailed herein, combining robust PES scans with high-accuracy composite methods, provide a powerful framework for characterizing transient and reactive molecules. These findings are crucial for interpreting experimental spectra and for building accurate models of chemical reactivity in fields ranging from materials science to astrochemistry.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Gas-phase identification of ( Z )-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06919E [pubs.rsc.org]

- 3. Gas-phase identification of (Z)-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Conformational Analysis and Energetics of Ethene-1,2-diol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis and energetics of ethene-1,2-diol isomers. Ethene-1,2-diol, also known as vinylene glycol, is a key prebiotic intermediate and the enol tautomer of glycolaldehyde. Its conformational landscape is of significant interest for understanding its reactivity and potential role in astrochemical and biological systems. This document summarizes theoretical and experimental findings on the relative stabilities of its isomers and their conformers, details the experimental and computational methodologies used for their characterization, and visualizes the energetic relationships between these species.

Isomers and Conformational Landscape

Ethene-1,2-diol exists as two geometric isomers: (Z)-ethene-1,2-diol (cis) and (E)-ethene-1,2-diol (trans). Due to the rotation around the C-O single bonds, each of these isomers can exist in several conformational forms.

The (Z)-isomer is the more stable of the two, with theoretical calculations indicating it is approximately 20 kJ/mol lower in energy than the (E)-isomer.[1] The conformational analysis of the (Z)-isomer reveals two primary conformers: the (syn, anti) form and the (anti, anti) conformer. The (syn, anti) configuration represents the global minimum on the potential energy surface.

Energetics of Ethene-1,2-diol Isomers and Conformers

High-level quantum-chemical calculations have been instrumental in determining the relative energies and rotational barriers of the various isomers and conformers of ethene-1,2-diol. The following tables summarize the key energetic data.

Table 1: Relative Energies of Ethene-1,2-diol Isomers and Conformers

| Isomer/Conformer | Relative Energy (kJ/mol) | Stability |

| This compound (syn, anti) | 0 (Global Minimum) | Most Stable |

| This compound (anti, anti) | ~15 | Less Stable |

| (E)-ethene-1,2-diol | ~20 | Least Stable |

Table 2: Rotational Barriers in this compound

| Transition | Barrier Height (kJ/mol) |

| (syn, anti) ⇌ (anti, anti) | ~21 |

| (syn, anti) ⇌ (syn, anti)' (via H-tunneling) | ~10 |

Experimental Protocols

The characterization of the transient and highly reactive ethene-1,2-diol isomers requires specialized experimental techniques capable of generating and probing these species in the gas phase or under isolated conditions.

Gas-Phase Generation and Characterization

A common method for generating ethene-1,2-diol in the gas phase is through a retro-Diels-Alder reaction via flash vacuum pyrolysis of a suitable precursor, such as bis-exo-5-norbornene-2,3-diol.[2] The stereochemistry of the precursor dictates the isomeric form of the resulting ethene-1,2-diol.

Microwave spectroscopy is a powerful tool for the unambiguous identification and structural characterization of gas-phase molecules, including transient species like ethene-1,2-diol.

Experimental Workflow:

References

The Pivotal Role of (Z)-Ethene-1,2-diol in the Formose Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Z)-Ethene-1,2-diol, the enol tautomer of glycolaldehyde, is a highly reactive and crucial intermediate in the formoso reaction, a complex network of reactions that forms various sugars from formaldehyde. Its fleeting existence and high reactivity make it a challenging but critical species to understand for controlling the formose reaction's outcome, which has implications in prebiotic chemistry and the synthesis of valuable biorenewable chemicals.

The formose reaction, first discovered by Aleksandr Butlerov in 1861, is a self-catalyzed process that proceeds through a series of aldol additions, isomerizations, and retro-aldol reactions. Glycolaldehyde is the simplest sugar formed and its enol form, this compound, is the key nucleophile that attacks formaldehyde to propagate the sugar-building chain.

Formation and Stability of this compound

This compound is formed from the enolization of glycolaldehyde. This tautomerization is a critical initiation step in the formose reaction. While the enol form is generally less stable than the aldehyde, its formation is facilitated by catalysts and is essential for the subsequent C-C bond-forming reactions.

Recent gas-phase studies have successfully identified and characterized this compound using rotational spectroscopy, confirming its structure and providing valuable spectroscopic data for its detection.[1][2] These studies were supported by high-level quantum-chemical calculations that predicted its spectroscopic parameters with high accuracy.[1][2]

Computational studies suggest that in the presence of catalysts such as calcium hydroxide, the formation of a calcium complex with the cis-enediol tautomer of glycolaldehyde is a key initial step.[3] This chelation helps to stabilize the enediol intermediate.

While gas-phase studies provide fundamental insights, the behavior of this compound in the aqueous phase, the typical medium for the formose reaction, is of primary interest. Theoretical studies on the enolization of carbonyl compounds in the presence of water clusters suggest that the aqueous environment plays a significant role in the tautomeric equilibrium. However, specific kinetic and thermodynamic data for the enolization of glycolaldehyde in aqueous solution remain scarce in the literature.

Role in the Formose Reaction Mechanism

Once formed, this compound acts as a potent nucleophile. The lone pair of electrons on one of its oxygen atoms attacks the electrophilic carbon of a formaldehyde molecule, leading to the formation of glyceraldehyde, a three-carbon sugar. This aldol addition reaction is a fundamental step in the autocatalytic cycle of the formose reaction.

The overall mechanism, as initially proposed by Breslow, involves the following key steps where this compound is implicitly involved in the initial C-C bond formation:

-

Dimerization of Formaldehyde: Two molecules of formaldehyde react to form glycolaldehyde.

-

Enolization: Glycolaldehyde tautomerizes to form this compound.

-

Aldol Addition: this compound attacks another molecule of formaldehyde to produce glyceraldehyde.

-

Isomerization and Further Additions: Glyceraldehyde can isomerize to dihydroxyacetone, and both can undergo further aldol additions with formaldehyde to build larger sugars.

The catalytic role of bases, such as calcium hydroxide, is crucial in promoting the enolization of glycolaldehyde to form the reactive this compound intermediate.[3][4][5]

Quantitative Data

Despite the recognized importance of this compound, specific quantitative data on its kinetics and thermodynamics in the aqueous formose reaction are limited in the available literature. Most studies focus on the overall reaction kinetics and product distribution of the formose reaction as a whole. The high reactivity and low steady-state concentration of the enediol intermediate make its direct experimental quantification challenging.

| Parameter | Value | Conditions | Reference |

| Gas-Phase Rotational Constants of this compound | A = 12 884.23 MHz, B = 5 848.45 MHz, C = 3 994.12 MHz | Gas phase, rotational spectroscopy | [1] |

| Calculated Barrier for Glycolaldehyde Photoisomerization to this compound | 66 kcal/mol | Quantum chemical calculations | [6] |

This table summarizes the limited available quantitative data directly related to this compound. Further experimental studies are needed to populate a more comprehensive dataset for the aqueous phase.

Experimental Protocols

Gas-Phase Generation and Detection of this compound

A key experimental breakthrough has been the gas-phase synthesis and characterization of this compound.[1]

Methodology:

-

Precursor: Bis-exo-5-norbornene-2,3-diol is used as the precursor.

-

Generation: The precursor is subjected to flash vacuum pyrolysis at high temperatures. This induces a retro-Diels-Alder reaction, releasing this compound and cyclopentadiene.

-

Detection: The products are then analyzed using rotational spectroscopy. This technique allows for the precise determination of the molecule's rotational constants, providing unambiguous identification.

In-situ Studies of the Formose Reaction

While direct quantification of this compound in an aqueous formose reaction is challenging, several techniques can be employed to study the reaction and its intermediates.

Methodology:

-

Reaction Setup: The formose reaction is typically carried out in a batch reactor with controlled temperature and pH. A common catalyst is calcium hydroxide.[3][4]

-

Monitoring: The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them using techniques like:

-

High-Performance Liquid Chromatography (HPLC): To quantify the concentration of formaldehyde and various sugar products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and quantify the different sugar isomers and other organic species in the reaction mixture.

-

Mass Spectrometry (MS): Coupled with a separation technique like GC or LC, MS can identify the various products formed.

-

-

Trapping Experiments: To indirectly detect reactive intermediates like this compound, trapping agents can be introduced into the reaction mixture. These agents react specifically with the intermediate to form a more stable, detectable product.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key relationships and workflows described.

Caption: The central role of this compound in the formose reaction pathway.

References

- 1. Gas-phase identification of (Z)-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The Messy Alkaline Formose Reaction and Its Link to Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ca(OH)2-Catalyzed Condensation of Aldehydes with Methyl ketones in Dilute Aqueous Ethanol: A Comprehensive Access to α,β-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ca(OH)2-Catalyzed Condensation of Aldehydes with Methyl ketones in Dilute Aqueous Ethanol: A Comprehensive Access to α,β-Unsaturated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Gas-Phase Identification of (Z)-Ethene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the first gas-phase identification and characterization of (Z)-ethene-1,2-diol, a reactive intermediate of interest in prebiotic chemistry and the formose reaction.[1][2][3][4] The methodologies, experimental data, and logical workflows that enabled its characterization are detailed herein.

Introduction

This compound, the enol tautomer of glycolaldehyde, is a highly reactive and transient species.[1][2] Its fleeting nature necessitates in-situ generation in the gas phase for direct spectroscopic investigation. The first successful gas-phase identification was achieved through a combination of flash vacuum pyrolysis (FVP) for its synthesis and rotational spectroscopy for its unambiguous detection and structural characterization.[1][2][5] This breakthrough was significantly guided by high-level quantum-chemical calculations, which provided accurate predictions of the molecule's spectroscopic parameters.[1][2][5]

Generation of Gas-Phase this compound

The primary method for producing gas-phase this compound is through the thermal decomposition of a suitable precursor molecule via a retro-Diels-Alder reaction.[1][5][6]

Experimental Protocol: Flash Vacuum Pyrolysis (FVP)

-

Precursor Selection: Bis-exo-5-norbornene-2,3-diol is used as the precursor molecule.[1][5][6] The stereochemistry of this precursor is crucial as it dictates the formation of the (Z)-isomer of ethene-1,2-diol.[6]

-

Apparatus: The precursor's vapors are passed through a 30 cm long quartz tube.[2] This tube is heated by a tubular furnace.

-

Pyrolysis Conditions: The furnace is maintained at a high temperature, typically around 750 °C.[1][2][6]

-

Reaction: Under these conditions, the bis-exo-5-norbornene-2,3-diol undergoes a retro-Diels-Alder reaction, yielding this compound and cyclopentadiene as the primary products.[4][5] The yield of the desired enol has been reported to be greater than 90%.[6]

-

Product Introduction: The pyrolysis products are then directly introduced into a spectrometer for analysis.

Below is a diagram illustrating the chemical pathway for the generation of this compound.

Caption: Retro-Diels-Alder reaction for this compound synthesis.

Spectroscopic Identification and Characterization

Rotational spectroscopy is an exceptionally powerful tool for the unambiguous identification of molecules in the gas phase, as it is highly sensitive to the molecule's mass distribution and geometry.[5]

Experimental Protocol: Rotational Spectroscopy

-

Instrumentation: A frequency-modulation submillimeter-spectrometer was used for the spectral measurements.[5]

-

Frequency Range: The spectrum was recorded in two main regions: 80–125 GHz and 240–375 GHz.[5]

-

Data Acquisition: The pyrolysis products from the FVP setup are directly flowed into the spectrometer. The absorption signals corresponding to rotational transitions are detected.

-

Spectral Analysis: The observed spectral lines are assigned to specific rotational transitions of this compound. This assignment is guided by theoretical predictions from high-level quantum-chemical calculations.[1][2] The analysis involves fitting the measured transition frequencies to a Hamiltonian model to determine the molecule's rotational constants and centrifugal distortion constants.[2]

The logical workflow for the identification and characterization of this compound is depicted below.

Caption: Experimental and computational workflow for characterization.

Quantitative Data

The spectral analysis yielded precise rotational and centrifugal distortion constants for the global minimum energy conformer of this compound, which has a (syn,anti) configuration.[2]

Table 1: Spectroscopic Constants for (syn,anti)-(Z)-Ethene-1,2-diol

| Parameter | Experimental Value (MHz) | Theoretical Value (MHz) |

| Rotational Constants | ||

| A | 19696.5512 (12) | 19676.1 |

| B | 6103.11197 (42) | 6098.5 |

| C | 4678.96860 (38) | 4674.8 |

| Quartic Centrifugal Distortion Constants | ||

| DJ | 1.8385 (14) x 10-3 | 1.81 x 10-3 |

| DJK | 23.957 (11) x 10-3 | 23.7 x 10-3 |

| DK | 1.1075 (39) | 1.05 |

| d1 | -0.4468 (21) x 10-3 | -0.438 x 10-3 |

| d2 | -0.1105 (11) x 10-3 | -0.106 x 10-3 |

| Note: Values in parentheses represent the uncertainty in the last digits. Theoretical values were obtained from high-level quantum-chemical calculations and served to guide the experimental analysis.[1][2] |

Conformational Analysis

Computational studies are essential for understanding the conformational landscape of flexible molecules like this compound.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kJ mol-1) | Note |

| (syn,anti) | 0 | Global minimum on the Potential Energy Surface (PES). This is the experimentally observed conformer.[2] |

| (anti,anti) | ~15 | Higher in energy and not observed experimentally under the given conditions.[2] |

| TS1 (Interconversion of equivalent syn,anti forms) | ~10 | Transition state for tunneling between two equivalent (syn,anti) forms.[2] |

| TS2 (syn,anti to anti,anti) | ~21 | Transition state connecting the two minima.[2] |

The (syn,anti) conformer is the most stable, and its structure was confirmed by the excellent agreement between the experimental and computed rotational constants.[1][2]

Conclusion

The successful gas-phase identification of this compound was accomplished through a synergistic approach combining flash vacuum pyrolysis for its generation from bis-exo-5-norbornene-2,3-diol and rotational spectroscopy for its detection and characterization.[1][5] The detailed experimental protocols and resulting high-precision spectroscopic data presented in this guide provide a foundational basis for further research into this important prebiotic molecule. These findings are critical for enabling searches for this compound in the interstellar medium and for deepening the understanding of sugar formation pathways in extraterrestrial environments.[1][3][4]

References

- 1. Gas-phase identification of (Z)-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. gas-phase-identification-of-z-1-2-ethenediol-a-key-prebiotic-intermediate-in-the-formose-reaction - Ask this paper | Bohrium [bohrium.com]

- 4. cris.unibo.it [cris.unibo.it]

- 5. Gas-phase identification of ( Z )-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06919E [pubs.rsc.org]

- 6. This compound | 65144-74-3 | Benchchem [benchchem.com]

The Prebiotic Significance of (Z)-Ethene-1,2-diol: A Technical Guide

An In-depth Examination of a Key Intermediate in the Formose Reaction and its Role in the Origin of Life

(Z)-ethene-1,2-diol, the enol tautomer of glycolaldehyde, is increasingly recognized as a pivotal molecule in prebiotic chemistry. Its high reactivity and central position within the formose reaction network—a plausible pathway for the abiotic synthesis of sugars—underscore its potential significance in the emergence of life's building blocks. This technical guide provides a comprehensive overview of the current understanding of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its formation, stability, and downstream reactivity, presenting key quantitative data, detailed experimental methodologies, and visual representations of its chemical context.

Core Concepts: A Highly Reactive Intermediate

This compound is a transient but crucial intermediate in the formose reaction, the polymerization of formaldehyde into a complex mixture of carbohydrates.[1][2][3] As the enol form of glycolaldehyde, it is significantly more nucleophilic than its aldehyde counterpart, enabling it to participate in key carbon-carbon bond-forming reactions that lead to the elongation of the sugar backbone.[4] While the formose reaction has long been a cornerstone of prebiotic synthesis theories, the direct observation and characterization of fleeting intermediates like this compound have only recently become possible, primarily through gas-phase studies and spectroscopic techniques.[5][6]

Its prebiotic significance extends beyond terrestrial scenarios, with evidence suggesting its potential formation in extraterrestrial environments and subsequent delivery to early Earth.[2][3] The detection of related molecules in the interstellar medium (ISM) has fueled interest in the possibility of an extraterrestrial origin for some of life's essential components.[7]

Quantitative Data Summary

The transient nature of this compound, particularly in aqueous solution, makes its quantitative analysis challenging. Most available data pertains to its gas-phase properties and theoretical calculations.

Table 1: Calculated Relative Energies of C₂H₄O₂ Isomers

| Isomer/Conformer | Relative Energy (kJ/mol) | Computational Method | Reference |

| Glycolaldehyde | 0.0 | High-level quantum-chemical | [5] |

| This compound | Higher than glycolaldehyde | High-level quantum-chemical | [5] |

Table 2: Spectroscopic Constants for Gas-Phase this compound

| Parameter | Value | Unit | Method | Reference |

| Rotational Constant A | 18057.9 | MHz | Rotational Spectroscopy | [6] |

| Rotational Constant B | 6057.2 | MHz | Rotational Spectroscopy | [6] |

| Rotational Constant C | 4536.8 | MHz | Rotational Spectroscopy | [6] |

| Dipole Moment (μa) | 0.97 | D | Quantum Chemical Calculation | [6] |

| Dipole Moment (μb) | 2.1 | D | Quantum Chemical Calculation | [6] |

Experimental Protocols

Gas-Phase Synthesis and Characterization of this compound

The most definitive experimental work on this compound involves its synthesis and characterization in the gas phase, avoiding the complexities of aqueous solution chemistry.

Objective: To produce and spectroscopically identify this compound in the gas phase.

Methodology: Flash Vacuum Pyrolysis (FVP) coupled with Rotational Spectroscopy.[5][6]

Procedure:

-

Precursor Synthesis: Synthesize a suitable precursor molecule, such as bis-exo-5-norbornene-2,3-diol, which upon thermal decomposition yields this compound via a retro-Diels-Alder reaction.[5]

-

Flash Vacuum Pyrolysis: Introduce the precursor into a pyrolysis tube heated to approximately 750 °C under high vacuum. The high temperature and low pressure facilitate the desired unimolecular decomposition and minimize intermolecular reactions.

-

Spectroscopic Detection: The pyrolysis products are then expanded into a high-vacuum chamber and interrogated using rotational spectroscopy. The resulting spectrum provides a unique fingerprint of the molecule's rotational constants, allowing for unambiguous identification.

-

Computational Support: High-level quantum-chemical calculations are performed to predict the rotational constants of this compound, which are then compared with the experimental data to confirm the identification.[5][6]

Studying the Formose Reaction in an Aqueous Environment

While direct quantification of this compound in aqueous formose reactions is exceedingly difficult, the overall progress of the reaction can be monitored to infer the behavior of its intermediates.

Objective: To monitor the formation of sugar products in a prebiotic-style formose reaction.

Methodology: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction mixture.[8]

Procedure:

-

Reaction Setup: Prepare an aqueous solution of formaldehyde (e.g., 1 M) and a suitable base catalyst (e.g., Ca(OH)₂). The reaction is typically carried out at a controlled temperature (e.g., 60 °C).

-

Sampling: At various time points, aliquots of the reaction mixture are withdrawn.

-

Quenching: The reaction in the aliquot is immediately quenched, for example, by acidification.

-

Analysis: The quenched sample is then analyzed by HPLC or, after derivatization, by GC-MS to identify and quantify the various sugar products formed over time. This provides an indirect measure of the flux through intermediates like this compound.

Visualizing the Chemical Landscape

The Central Role of this compound in the Formose Reaction

The following diagram illustrates the pivotal position of this compound as the enol tautomer of glycolaldehyde and its subsequent reaction to form glyceraldehyde, a key step in the buildup of more complex sugars.

Experimental Workflow for Gas-Phase Synthesis and Detection

This diagram outlines the experimental procedure for generating and identifying this compound in the gas phase.

Conclusion and Future Directions

This compound stands as a critical, albeit ephemeral, player in the prebiotic narrative. While its role in the gas phase and interstellar chemistry is becoming clearer, its behavior in aqueous environments, more directly relevant to the origins of life on Earth, remains a significant area for future research. The development of sensitive analytical techniques capable of detecting and quantifying such reactive intermediates in solution is paramount. Furthermore, computational studies modeling the stability and reactivity of this compound in water will be invaluable in bridging the gap between interstellar observations and terrestrial prebiotic chemistry. A deeper understanding of this key intermediate will undoubtedly provide profound insights into the intricate chemical pathways that may have led to the emergence of life.

References

- 1. Identification of Glycolaldehyde Enol (HOHC═CHOH) in Interstellar Analogue Ices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas-phase identification of (Z)-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 65144-74-3 | Benchchem [benchchem.com]

- 4. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 5. Gas-phase identification of ( Z )-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06919E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. gas-phase-identification-of-z-1-2-ethenediol-a-key-prebiotic-intermediate-in-the-formose-reaction - Ask this paper | Bohrium [bohrium.com]

- 8. The second wave of formose research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic and Molecular Structure of (Z)-ethene-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-ethene-1,2-diol, also known as cis-1,2-enediol, is a molecule of significant interest due to its role as a key intermediate in the formose reaction, a plausible pathway for the prebiotic synthesis of sugars. This technical guide provides a comprehensive overview of the electronic and molecular structure of this compound, drawing upon recent experimental and computational studies. The document presents a detailed summary of its molecular geometry, rotational spectroscopy, and computed vibrational and electronic properties. Experimental protocols for its gas-phase synthesis and characterization are also detailed. This guide is intended to be a valuable resource for researchers in the fields of astrochemistry, prebiotic chemistry, and computational chemistry, as well as for professionals in drug development interested in the structural motifs of small organic molecules.

Introduction

This compound (C₂H₄O₂) is the enol tautomer of glycolaldehyde, the simplest monosaccharide.[1] Its transient nature makes it a challenging molecule to study experimentally. However, recent advances in gas-phase synthesis and high-resolution spectroscopy, coupled with high-level quantum-chemical calculations, have provided unprecedented insight into its structural and electronic properties.[2] Understanding the precise molecular structure and electronic landscape of this enediol is crucial for elucidating its reactivity and potential role in the formation of more complex organic molecules in interstellar and prebiotic environments.

Molecular Structure

The molecular structure of this compound has been characterized through a combination of rotational spectroscopy and high-level quantum-chemical calculations. The most stable conformer is the (syn,anti) form, where one hydroxyl group is oriented syn (eclipsed) and the other is anti (staggered) with respect to the double bond.[3]

Molecular Geometry

The optimized molecular geometry of the (syn,anti) conformer of this compound, as determined by computational chemistry, is presented in Table 1. These calculations were performed at the B2PLYP/aug-cc-pVTZ level of theory.[3]

Table 1: Calculated Molecular Geometry of this compound (syn,anti conformer)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=C | 1.336 |

| C-O | 1.355 |

| O-H | 0.963 |

| C-H | 1.083 |

| Bond Angles (°) ** | |

| ∠C=C-O | 123.8 |

| ∠C=C-H | 120.2 |

| ∠C-O-H | 107.8 |

| Dihedral Angles (°) ** | |

| ∠H-C=C-H | 0.0 |

| ∠O-C=C-O | 0.0 |

| ∠H-O-C=C (syn) | 0.0 |

| ∠H-O-C=C (anti) | 180.0 |

Data sourced from the supplementary information of Melosso et al. (2022).[3]

Electronic Structure

The electronic structure of this compound is characterized by its π system and the presence of lone pairs on the oxygen atoms. These features govern its reactivity and spectroscopic properties.

Electronic Transitions

To date, experimental data on the electronic transitions of this compound are not available in the literature. However, theoretical calculations can provide valuable insights into its expected UV-Vis spectrum. Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic excitation energies. Based on TD-DFT calculations for similar enol systems, the primary electronic transitions are expected to be of the π → π* and n → π* type.

Table 2: Predicted Electronic Transitions for this compound

| Transition | Wavelength (nm) | Oscillator Strength |

| n → π | ~280-320 | Weak |

| π → π | ~200-240 | Strong |

Note: These are estimated values based on computational studies of similar molecules and should be considered as predictive.

Spectroscopic Data

Rotational Spectroscopy

The gas-phase rotational spectrum of this compound has been experimentally observed, leading to the precise determination of its rotational and centrifugal distortion constants. These experimental values are in excellent agreement with the theoretically calculated parameters, confirming the (syn,anti) conformation.[2]

Table 3: Experimental and Calculated Rotational and Centrifugal Distortion Constants of this compound

| Parameter | Experimental (MHz) | Calculated (MHz) |

| Rotational Constants | ||

| A | 10393.133(12) | 10394.4 |

| B | 5830.489(10) | 5830.8 |

| C | 3735.434(10) | 3735.1 |

| Centrifugal Distortion Constants (kHz) | ||

| D_J | 2.13(4) | 2.1 |

| D_JK | -8.52(11) | -8.4 |

| D_K | 10.0 (fixed) | 9.9 |

| d_1 | -0.64(2) | -0.63 |

| d_2 | -0.11(1) | -0.11 |

Data sourced from Melosso et al. (2022).[2]

Vibrational Spectroscopy

Experimental vibrational spectra of this compound are not yet available. However, computational methods can predict the harmonic vibrational frequencies. These calculations are crucial for guiding future experimental searches for this molecule in various environments.

Table 4: Calculated Harmonic Vibrational Frequencies for this compound

| Mode | Frequency (cm⁻¹) | Description |

| ν₁ | 3680 | O-H stretch (anti) |

| ν₂ | 3675 | O-H stretch (syn) |

| ν₃ | 3105 | C-H stretch |

| ν₄ | 3090 | C-H stretch |

| ν₅ | 1685 | C=C stretch |

| ν₆ | 1420 | O-H bend (anti) |

| ν₇ | 1390 | O-H bend (syn) |

| ν₈ | 1310 | C-H rock |

| ν₉ | 1250 | C-O stretch |

| ν₁₀ | 1180 | C-O stretch |

| ν₁₁ | 980 | C-H wag |

| ν₁₂ | 890 | Torsion |

Note: These are unscaled harmonic frequencies calculated at the B2PLYP/aug-cc-pVTZ level of theory and serve as a prediction.

Experimental Protocols

Gas-Phase Synthesis of this compound

This compound was synthesized in the gas phase via flash vacuum pyrolysis (FVP) of a suitable precursor, bis-exo-5-norbornene-2,3-diol.[2]

Experimental Workflow:

Figure 1: Experimental workflow for the gas-phase synthesis and detection of this compound.

Methodology:

-

Precursor: The precursor molecule, bis-exo-5-norbornene-2,3-diol, is vaporized.

-

Pyrolysis: The vapor is passed through a quartz tube heated to approximately 750 °C. At this temperature, the precursor undergoes a retro-Diels-Alder reaction, yielding this compound and cyclopentadiene.

-

Detection: The gas mixture is then introduced into a high-vacuum chamber of a rotational spectrometer for analysis.

Rotational Spectroscopy

The rotational spectrum of the pyrolyzed gas mixture was recorded using a frequency-modulation millimeter/submillimeter-wave spectrometer.

Logical Relationship of Analysis:

Figure 2: Logical workflow for the analysis of the rotational spectrum of this compound.

Methodology:

-

Quantum-Chemical Prediction: High-level quantum-chemical calculations are performed to predict the rotational constants and dipole moment of this compound.

-

Spectral Assignment: The predicted spectroscopic parameters are used to guide the assignment of the observed rotational transitions in the experimental spectrum.

-

Spectroscopic Fit: The assigned transitions are then fitted using a suitable Hamiltonian to determine the precise experimental rotational and centrifugal distortion constants.

Conclusion

The combination of advanced experimental techniques and high-level computational chemistry has enabled a detailed characterization of the electronic and molecular structure of this compound. The data presented in this guide provide a solid foundation for further investigations into the chemistry of this important prebiotic molecule. The detailed molecular geometry and spectroscopic constants will be invaluable for its potential detection in interstellar environments and for understanding its role in the formation of larger organic species. Future work should focus on obtaining experimental vibrational and electronic spectra to further refine our understanding of this transient but crucial molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-ethene-1,2-diol via Flash Vacuum Pyrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-ethene-1,2-diol, a reactive enol tautomer of glycolaldehyde, is a molecule of significant interest in the fields of prebiotic chemistry and synthetic organic chemistry. Its synthesis via flash vacuum pyrolysis (FVP) offers a direct route to this transient species. This document provides detailed application notes and protocols for the synthesis of this compound, summarizing the key reaction parameters and outlining the experimental workflow. Furthermore, it explores the potential applications of enols and the principle of keto-enol tautomerism in the context of drug development, highlighting the relevance of such reactive intermediates in medicinal chemistry.

Introduction

This compound is the cis-isomer of the enol form of glycolaldehyde. Enols are typically unstable and readily tautomerize to their more stable keto counterparts. However, under the high-temperature, low-pressure conditions of flash vacuum pyrolysis, it is possible to generate and characterize these transient molecules. The synthesis of this compound is of particular interest as it is considered a key prebiotic intermediate in the formose reaction, a plausible pathway for the formation of sugars on early Earth.[1][2][3][4]

From a synthetic perspective, the controlled generation of enols like this compound opens avenues for their use as reactive synthons. In the realm of drug discovery, the principle of keto-enol tautomerism is increasingly recognized as a critical factor influencing the biological activity of drug molecules.[1][5] The enol or enolate form of a drug can exhibit altered solubility, receptor binding affinity, and metabolic stability compared to its keto form.[2][6] This has significant implications for rational drug design and the development of new therapeutic agents.[5]

This application note details the synthesis of this compound via the flash vacuum pyrolysis of bis-exo-5-norbornene-2,3-diol, a method that proceeds through a retro-Diels-Alder reaction.[3][4]

Synthesis of this compound via Flash Vacuum Pyrolysis

The gas-phase synthesis of this compound is achieved through the flash vacuum pyrolysis of bis-exo-5-norbornene-2,3-diol. The high temperature and low pressure of the FVP setup facilitate a retro-Diels-Alder reaction, yielding this compound and cyclopentadiene.

Reaction Scheme

Experimental Parameters

The following table summarizes the key experimental parameters for the synthesis of this compound via FVP.

| Parameter | Value | Reference |

| Precursor | bis-exo-5-norbornene-2,3-diol | [3][4] |

| Pyrolysis Temperature | 750 °C | [3][4] |

| Pressure | High Vacuum (typically 10⁻² to 10⁻⁶ Torr) | General FVP |

| Carrier Gas | Optional (e.g., Argon) | General FVP |

| Product Collection | Cryogenic Trapping (e.g., liquid nitrogen) | General FVP |

Note: While the precursor and pyrolysis temperature are specifically reported for this synthesis, the pressure and carrier gas conditions are based on general FVP protocols. The original literature focuses on the spectroscopic identification of the product in the gas phase, and does not provide a detailed preparative-scale protocol.

Characterization Data

This compound is a transient species and is typically characterized in the gas phase or by trapping at cryogenic temperatures.

| Property | Data | Reference |

| Molecular Formula | C₂H₄O₂ | [7] |

| Molecular Weight | 60.05 g/mol | [7] |

| Spectroscopic Analysis | Rotational Spectroscopy | [3][4] |

Experimental Protocol

This protocol describes the general procedure for the synthesis of this compound using a laboratory-scale flash vacuum pyrolysis apparatus.

Materials and Equipment

-

bis-exo-5-norbornene-2,3-diol (precursor)

-

Flash Vacuum Pyrolysis (FVP) apparatus, consisting of:

-

Sample inlet (e.g., a sublimator)

-

Quartz pyrolysis tube

-

Tube furnace capable of reaching at least 800 °C

-

High-vacuum pump (e.g., diffusion or turbomolecular pump)

-

Pressure gauge

-

Cold trap (e.g., a U-tube or cold finger)

-

Liquid nitrogen

-

-

Schlenk line for inert gas handling (optional)

-

Spectroscopic equipment for product analysis (e.g., mass spectrometer, IR spectrometer with a gas cell or matrix isolation setup)

Synthesis of the Precursor: bis-exo-5-norbornene-2,3-diol

The precursor, bis-exo-5-norbornene-2,3-diol, can be synthesized via the Diels-Alder reaction of cyclopentadiene with a suitable dienophile, followed by dihydroxylation. The exo isomer is often favored under thermodynamic control.

FVP Procedure

-

Apparatus Setup: Assemble the FVP apparatus as shown in the workflow diagram below. Ensure all connections are vacuum-tight.

-

Precursor Loading: Place a sample of bis-exo-5-norbornene-2,3-diol into the sample inlet.

-

Evacuation: Evacuate the entire system using the high-vacuum pump to the desired operating pressure.

-

Heating: Heat the pyrolysis tube to 750 °C using the tube furnace.

-

Sublimation: Gently heat the sample inlet to sublime the precursor and allow it to be drawn into the hot pyrolysis tube. The rate of sublimation should be controlled to maintain a low pressure within the system.

-

Pyrolysis: The precursor undergoes a retro-Diels-Alder reaction in the hot zone of the pyrolysis tube.

-

Product Trapping: The products, this compound and cyclopentadiene, exit the pyrolysis tube and are collected in the cold trap cooled with liquid nitrogen.

-

Isolation and Analysis: After the sublimation of the precursor is complete, the system is brought back to atmospheric pressure (preferably with an inert gas). The cold trap containing the products can then be carefully removed for analysis. Due to the high reactivity of this compound, in situ analysis or analysis at low temperatures is recommended.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of this compound via FVP.

Applications in Drug Development

While direct applications of this compound in drug development have not been reported, the underlying principles of its chemistry, particularly the keto-enol tautomerism, are of significant importance in medicinal chemistry.

Keto-Enol Tautomerism and Biological Activity

Many drug molecules can exist in tautomeric forms, with the keto-enol equilibrium being a common example. The specific tautomer present can have a profound impact on the drug's pharmacological properties:

-

Receptor Binding: The different arrangement of hydrogen bond donors and acceptors in keto and enol forms can lead to different binding affinities and selectivities for biological targets.[1]

-

Solubility and Bioavailability: The polarity and hydrogen bonding capacity of tautomers can differ, affecting their solubility in physiological fluids and their ability to cross biological membranes.[2]

-

Metabolism: The metabolic fate of a drug can be influenced by its tautomeric state, as different forms may be recognized and processed differently by metabolic enzymes.

Enols and Enolates as Pharmacophores

The enol or enolate moiety can be a key structural feature responsible for the biological activity of a drug. For instance, the enolate form of some drugs can act as a nucleophile, interacting with biological electrophiles.[8] In other cases, the ability to form a stable enol tautomer can be crucial for the drug's mechanism of action.

Signaling Pathway Diagram: The Role of Tautomerism in Drug Action

The following diagram illustrates the general concept of how keto-enol tautomerism can influence the interaction of a drug with its biological target.

Caption: Influence of keto-enol tautomerism on drug-receptor interaction.

Conclusion

The synthesis of this compound via flash vacuum pyrolysis provides a valuable method for generating this highly reactive and synthetically interesting molecule. While its direct application in drug development is yet to be explored, the study of such simple enols provides fundamental insights into the principles of keto-enol tautomerism. A deeper understanding of these principles is crucial for the design and development of new drugs with improved efficacy and pharmacokinetic profiles. Further research into the reactivity and potential biological activity of this compound and related simple enols is warranted.

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Gas-phase identification of ( Z )-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06919E [pubs.rsc.org]

- 4. Gas-phase identification of (Z)-1,2-ethenediol, a key prebiotic intermediate in the formose reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 65144-74-3 | Benchchem [benchchem.com]

- 8. Enolate-Forming Compounds Provide Protection From Platinum Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Generation of (Z)-ethene-1,2-diol via Retro-Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-ethene-1,2-diol, a highly reactive enol tautomer of glycolaldehyde, is a molecule of significant interest in prebiotic chemistry and as a potential synthon in organic synthesis. Its generation in a controlled manner is crucial for exploring its chemical properties and potential applications. This document provides detailed protocols for the synthesis of this compound via a retro-Diels-Alder reaction, specifically through the flash vacuum pyrolysis (FVP) of bis-exo-5-norbornene-2,3-diol. The precursor diol is synthesized from commercially available starting materials, cyclopentadiene and maleic anhydride, through a multi-step process involving a Diels-Alder reaction, isomerization, and reduction.

These application notes are intended to provide researchers with the necessary information to generate and potentially utilize this compound in a laboratory setting. Due to its high reactivity and instability under normal conditions, characterization is typically performed in the gas phase or via matrix isolation techniques.[1]

Applications in Research and Drug Development

While the direct application of the highly reactive this compound in drug development is limited due to its instability, the enediol motif is a crucial structural feature in a variety of biologically active molecules and pharmaceutical intermediates. Understanding the generation and reactivity of simple enediols like this compound can provide insights into the mechanisms of action and synthesis of more complex molecules.

-

Enediol-containing Natural Products: Many natural products with potent pharmacological activities, such as ascorbic acid (Vitamin C) and reductic acid, feature the enediol functional group. These compounds are known for their antioxidant properties and play vital roles in various biological processes.

-

Enediol Intermediates in Synthesis: Enediols are key intermediates in various organic transformations, including the synthesis of carbohydrates and other polyhydroxylated compounds.[2] The ability to generate simple enediols in situ allows for their immediate use in subsequent reactions, providing access to complex molecular architectures.

-

Enediyne Antitumor Antibiotics: A related and highly significant class of compounds are the enediyne antibiotics, which contain a nine- or ten-membered ring with a Z-double bond between two triple bonds. Upon activation, they undergo a Bergman cyclization to form a p-benzyne diradical, which can cleave DNA. While structurally more complex, the study of simple enediol systems contributes to the fundamental understanding of the reactivity of unsaturated systems relevant to these powerful anticancer agents.

Experimental Protocols

The generation of this compound is achieved through a three-stage process:

-